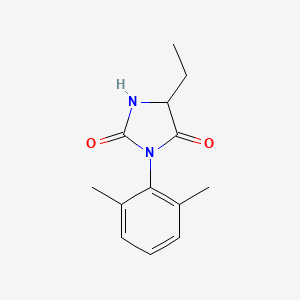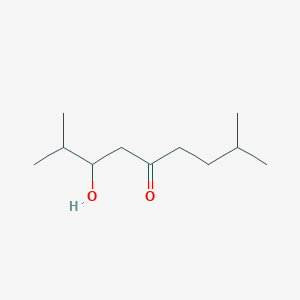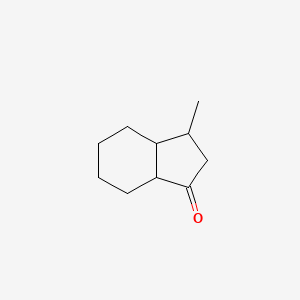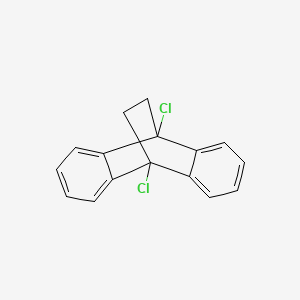![molecular formula C16H21NO4 B14490808 2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate CAS No. 65937-48-6](/img/structure/B14490808.png)
2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate is an organic compound with a complex structure that includes methoxy, amino, and acetate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate typically involves multi-step organic reactions One common method includes the condensation of 2-methoxyphenol with an appropriate acylating agent to introduce the acetate groupThe final step involves the formation of the enone structure through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its functional groups that can undergo further chemical modifications.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the enone structure can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenol
- **2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}benzoate
Uniqueness
2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate is unique due to the presence of both methoxy and acetate groups, which provide distinct reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65937-48-6 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
[2-methoxy-4-[3-(2-methylpropylamino)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H21NO4/c1-11(2)10-17-16(19)8-6-13-5-7-14(21-12(3)18)15(9-13)20-4/h5-9,11H,10H2,1-4H3,(H,17,19) |
Clave InChI |
KJJWYJDNQWBCBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
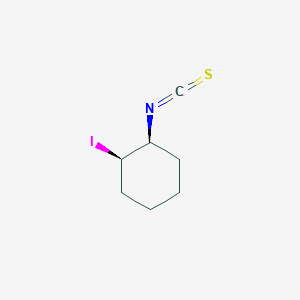


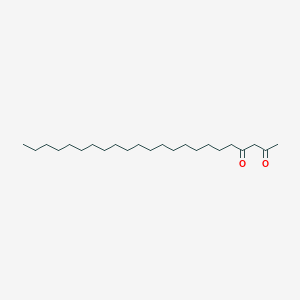

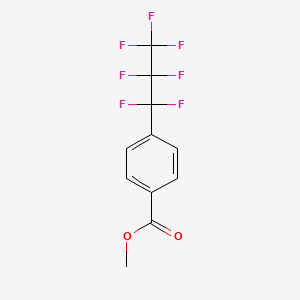
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
